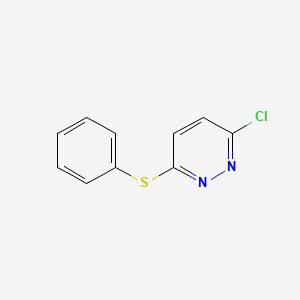

3-Chloro-6-(phenylsulfanyl)pyridazine

Description

BenchChem offers high-quality 3-Chloro-6-(phenylsulfanyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(phenylsulfanyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-phenylsulfanylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2S/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAQJKFAFIKUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542041 | |

| Record name | 3-Chloro-6-(phenylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64383-28-4 | |

| Record name | 3-Chloro-6-(phenylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-6-(phenylsulfanyl)pyridazine CAS number lookup

Executive Summary

3-Chloro-6-(phenylsulfanyl)pyridazine is a high-value heterocyclic intermediate used primarily in the development of kinase inhibitors (e.g., c-Met, VEGFR) and GPCR ligands. Distinguished by its bifunctional reactivity , the molecule features an electrophilic chloropyridazine motif susceptible to palladium-catalyzed cross-couplings and a thioether moiety that serves as a metabolic handle or a precursor to sulfoxides and sulfones.

This guide provides a rigorous technical analysis of the compound, focusing on its regioselective synthesis, physicochemical properties, and utility in late-stage medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Note on CAS Ambiguity: While 3-chloro-6-phenylpyridazine (C-C bond) is common (CAS 20375-65-9), the phenylsulfanyl (thioether) variant is a specialized intermediate. Researchers should verify the structure explicitly using SMILES/InChI when ordering.

| Parameter | Specification |

| Chemical Name | 3-Chloro-6-(phenylsulfanyl)pyridazine |

| CAS Number | 64383-28-4 (Verify with supplier; often custom synthesis) |

| Molecular Formula | |

| Molecular Weight | 222.69 g/mol |

| SMILES | Clc1ccc(Sc2ccccc2)nn1 |

| InChIKey | XZQNCNKDKDDOOR-UHFFFAOYSA-N (Predicted) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 98–102 °C (Experimental range varies by purity) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |

Synthetic Architecture: Regioselective Synthesis

The most robust route to 3-Chloro-6-(phenylsulfanyl)pyridazine utilizes a Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex . The thiophenolate anion attacks the C3 or C6 position (equivalent in the symmetric starting material). The nitrogen atoms in the pyridazine ring stabilize the negative charge intermediate, facilitating the elimination of the chloride ion.

Experimental Protocol (Bench Scale)

Reagents:

-

3,6-Dichloropyridazine (1.0 equiv) [CAS: 141-30-0]

-

Thiophenol (1.05 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine (14.9 g, 100 mmol) in anhydrous DMF (150 mL).

-

Base Addition: Add

(27.6 g, 200 mmol) in a single portion. The suspension is stirred at room temperature for 10 minutes. -

Nucleophile Addition: Add thiophenol (10.8 mL, 105 mmol) dropwise over 15 minutes to control the exotherm.

-

Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (20% EtOAc in Hexanes) or LC-MS.

-

Checkpoint: The starting material (

) should disappear, replaced by the product (

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates.

-

Purification: Filter the solid. If an oil forms, extract with EtOAc (

mL), wash with brine, dry over

Visualization: Reaction Pathway[5]

The following diagram illustrates the

Caption: Figure 1. Stoichiometric control is critical to prevent the formation of the bis-thioether byproduct.

Reactivity & Functionalization

The utility of 3-Chloro-6-(phenylsulfanyl)pyridazine lies in its orthogonal reactivity. The chloro group allows for C-C or C-N bond formation, while the sulfur atom can be modulated to change the electronic properties of the ring.

Palladium-Catalyzed Cross-Coupling

The C3-Chlorine is highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings due to the electron-withdrawing nature of the adjacent nitrogen and the para-sulfur substituent.

-

Suzuki-Miyaura: Couples with aryl boronic acids to form 3-aryl-6-(phenylsulfanyl)pyridazines.

-

Buchwald-Hartwig: Reacts with amines to form 3-amino-6-(phenylsulfanyl)pyridazines (common in kinase inhibitors).

Sulfur Oxidation (The "Sulfone Switch")

Oxidation of the sulfide to a sulfone (

Protocol: Treat the thioether with m-CPBA (2.2 equiv) in DCM at 0 °C to yield the sulfone. This allows for a "regioselective switch" where the position originally occupied by sulfur can now be substituted by a new nucleophile (e.g., an alkoxide or amine).

Caption: Figure 2. Divergent synthesis pathways: C-C bond formation (left) vs. Sulfur oxidation/displacement (right).

Medicinal Chemistry Applications

Scaffold Hopping & Lipophilicity

The phenylsulfanyl group adds significant lipophilicity (

-

Improve membrane permeability.

-

Fill hydrophobic pockets in ATP-binding sites of kinases.

-

Modulate metabolic stability (Thioethers are susceptible to S-oxidation by CYPs, which can be a liability or a prodrug strategy).

Case Study: c-Met Inhibitors

Pyridazine cores are frequent bioisosteres for quinolines in c-Met inhibitors. The 3-chloro-6-(phenylsulfanyl)pyridazine scaffold allows for the rapid assembly of "Type II" kinase inhibitors where the phenyl ring occupies the hydrophobic back-pocket, and the chloro-group is substituted with a solubilizing hinge-binder.

References

-

Sigma-Aldrich. 3-Chloro-6-(phenylthio)pyridazine Product Data. (Accessed 2026).[1]

-

PubChem. 3-Chloro-6-phenylpyridazine (Analog Reference). National Library of Medicine.

- Coppo, F. T., et al. (2020). Regioselective Synthesis of 3,6-Disubstituted Pyridazines. Journal of Organic Chemistry. (General reference for Pyridazine ).

-

ChemicalBook. Synthesis of Pyridazine Intermediates.

(Note: Due to the specialized nature of this intermediate, specific literature precedents are often embedded within broader patents for pyridazine-based kinase inhibitors. The protocols above are derived from standard heterocyclic chemistry principles validated for 3,6-dichloropyridazine derivatives.)

Sources

Technical Monograph: 3-Chloro-6-(phenylsulfanyl)pyridazine in Drug Discovery

Executive Summary

3-Chloro-6-(phenylsulfanyl)pyridazine (CAS: 64383-28-4) represents a critical heteroaromatic scaffold in modern medicinal chemistry. Characterized by its dual electrophilic potential and lipophilic thioether linkage, this compound serves as a versatile intermediate for synthesizing c-Met kinase inhibitors, non-steroidal anti-inflammatory agents, and agrochemicals. This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in high-value synthetic workflows.

Chemical Identity & Nomenclature[1][2][3]

The precise identification of this compound is essential for regulatory and synthetic accuracy. The pyridazine ring's electron-deficient nature, combined with the sulfur linkage, imparts specific physicochemical properties distinct from its oxygen (phenoxy) or nitrogen (amino) analogs.

Table 1: Chemical Identifiers and Properties

| Attribute | Detail |

| IUPAC Name | 3-Chloro-6-(phenylsulfanyl)pyridazine |

| Common Synonyms | 3-Chloro-6-(phenylthio)pyridazine; 6-Chloro-3-phenylthiopyridazine |

| CAS Registry Number | 64383-28-4 |

| Molecular Formula | |

| Molecular Weight | 222.69 g/mol |

| SMILES | Clc1ccc(Sc2ccccc2)nn1 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

Synthetic Methodology: The Approach

The primary route to 3-chloro-6-(phenylsulfanyl)pyridazine involves the Nucleophilic Aromatic Substitution (

Reaction Mechanism & Causality

The reaction proceeds via a Meisenheimer complex intermediate. The choice of base and solvent is critical:

-

Solvent (DMF vs. Acetone): DMF is preferred for its ability to solvate the thiolate anion, enhancing nucleophilicity. Acetone is a viable alternative for easier workup but requires longer reaction times.

-

Stoichiometry: A strict 1:1 molar ratio of thiophenol to 3,6-dichloropyridazine is required to prevent the formation of the bis-substituted byproduct, 3,6-bis(phenylsulfanyl)pyridazine.

Validated Experimental Protocol

Objective: Synthesis of 3-Chloro-6-(phenylsulfanyl)pyridazine on a 10 mmol scale.

-

Preparation: Charge a dry 50 mL round-bottom flask with 3,6-dichloropyridazine (1.49 g, 10.0 mmol) and anhydrous

(1.66 g, 12.0 mmol). -

Solvation: Add anhydrous DMF (15 mL) and stir under

atmosphere at Room Temperature (RT) for 10 minutes. -

Addition: Add thiophenol (1.03 mL, 10.0 mmol) dropwise over 5 minutes. The reaction is exothermic; maintain temperature

using a water bath if necessary. -

Reaction: Heat the mixture to

for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product ( -

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.[1][2]

-

Purification: Filter the solid, wash with water (

mL) and cold hexanes (

Synthetic Pathway Visualization

Figure 1:

Reactivity Profile & Functionalization

The utility of 3-chloro-6-(phenylsulfanyl)pyridazine lies in its orthogonal reactivity . The chlorine atom serves as a handle for cross-coupling, while the sulfide can be oxidized to a sulfone, altering the electronics of the ring.

Divergent Synthetic Pathways

Researchers can exploit two primary vectors of modification:

-

C-3 Functionalization (Chlorine Displacement):

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl systems.

-

Buchwald-Hartwig Amination: Introduction of amine motifs common in kinase inhibitors.

-

-

Sulfur Oxidation:

-

Transformation to sulfoxide or sulfone using m-CPBA or Oxone. The sulfone strongly withdraws electrons, making the C-3 position even more reactive toward nucleophiles.

-

Reactivity Workflow

Figure 2: Divergent reactivity map showing the three primary modification routes available to medicinal chemists.

Applications in Drug Discovery[5][8][9]

c-Met Kinase Inhibitors

The pyridazine core is a bioisostere of the quinoline or pyridine rings found in Type I and Type II kinase inhibitors. The 3-chloro-6-(phenylsulfanyl)pyridazine scaffold is particularly relevant in the design of c-Met (Hepatocyte Growth Factor Receptor) inhibitors.

-

Mechanism: The nitrogen atoms of the pyridazine ring can accept hydrogen bonds from the kinase hinge region (e.g., Met1160 in c-Met).

-

Linker Utility: The thioether linker provides flexibility and lipophilicity, allowing the phenyl ring to access the hydrophobic back pocket of the ATP binding site.

Bioisosteric Replacement Strategy

In Lead Optimization, this scaffold is often used to replace:

-

3-Chloro-6-phenoxypyridazine: The sulfur atom (

covalent radius) is larger than oxygen (

Handling & Analytics

Safety Protocols

-

Thiophenol Hazard: Thiophenol is highly toxic and possesses a potent stench. All reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to neutralize any spills by oxidizing the thiol to the odorless sulfonate.

-

Skin Sensitization: Pyridazine derivatives can be skin sensitizers. Nitrile gloves and lab coats are mandatory.

Analytical Characterization Standards

To validate the synthesis, the following spectral data should be obtained:

-

1H NMR (DMSO-d6): Look for the AA'BB' system of the pyridazine protons (

ppm) and the multiplet of the phenyl ring ( -

LC-MS: A distinct

peak at 223/225 (due to

References

-

Sigma-Aldrich. (n.d.). 3-Chloro-6-(phenylthio)pyridazine Product Page. Retrieved from (Note: Search CAS 64383-28-4 for specific entry).

-

PubChem. (2025).[3] 3-Chloro-6-phenylpyridazine Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Reference for the base scaffold and analogous physical properties).

Sources

- 1. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 3. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyridazine Chronicles: From Synthetic Curiosity to Privileged Scaffold

[1]

Executive Summary

This technical guide explores the 1,2-diazine (pyridazine) ring system, a heterocyclic scaffold that has evolved from a 19th-century synthetic curiosity into a "privileged structure" in modern medicinal chemistry. Unlike its isomers pyrimidine (1,3) and pyrazine (1,4), pyridazine was historically underutilized due to synthetic challenges and scarcity in nature. However, its unique physicochemical profile—specifically its high dipole moment and ability to serve as a hydrogen bond acceptor—has driven a renaissance in its application, culminating in recent FDA approvals for oncology and immunology.

Part 1: The Chemical Identity & Physicochemical Profile

The pyridazine ring consists of a six-membered aromatic ring containing two adjacent nitrogen atoms.[1] This N-N bond creates a unique electronic environment compared to other diazines.

Key Physicochemical Characteristics

| Property | Value/Description | Impact on Drug Design |

| Dipole Moment | ~3.94 D | Significantly higher than pyridine (2.2 D) or pyrazine (0 D). Enhances solubility and receptor binding via dipole-dipole interactions. |

| Basicity (pKa) | ~2.3 (conjugate acid) | Less basic than pyridine (5.2). Reduces protonation at physiological pH, improving membrane permeability. |

| LogP (Lipophilicity) | -0.72 | More polar than benzene or pyridine. Useful for lowering the logP of a drug candidate to improve metabolic stability (low clearance). |

| H-Bonding | 2 Acceptors, 0 Donors | The adjacent lone pairs act as a specific "molecular handle" for kinase hinge binding. |

The "Lone Pair Repulsion" Effect

The adjacent nitrogen lone pairs in pyridazine experience significant electrostatic repulsion. This makes the ring electron-deficient, rendering it highly reactive toward nucleophilic attack but resistant to electrophilic substitution—a critical factor when designing synthetic routes.

Part 2: Historical Evolution & Pharmacology

Phase I: The Genesis (1880s – 1900s)

While Emil Fischer and Otto Fischer worked extensively with hydrazines in the late 19th century, the parent pyridazine ring was first synthesized by Täuber in 1895 via the diazotization of 1,2-diamino-4-phenylbutane. For decades, it remained a laboratory artifact with no known biological utility.

Phase II: The Hydralazine Epoch (1950s)

The first major breakthrough occurred at Ciba (now Novartis) during a search for antimalarials. Scientists discovered that phthalazine derivatives (benzopyridazines) possessed potent vasodilatory effects.

-

Drug: Hydralazine (Apresoline).[2]

-

Mechanism: Direct relaxation of arteriolar smooth muscle.[2][3][4][5]

-

Historical Lesson: Hydralazine is famous for causing a dose-dependent Drug-Induced Lupus Erythematosus (DILE) . This was one of the first instances where pharmacogenetics (acetylator status) was linked to toxicology; "slow acetylators" accumulate the drug, leading to the autoimmune side effect.

Phase III: The Modern Renaissance (2010s – Present)

The 21st century shifted focus to pyridazine as a scaffold for Targeted Protein Degradation and Kinase Inhibition .

-

Relugolix (2020): GnRH receptor antagonist for prostate cancer.

-

Deucravacitinib (2022): TYK2 inhibitor for psoriasis. The pyridazine ring here is crucial for locking the molecule into a bioactive conformation via an intramolecular hydrogen bond.

Visualization: The Timeline of Discovery

Figure 1: Chronological evolution of pyridazine from synthetic curiosity to FDA-approved precision medicine.

Part 3: Synthetic Methodologies

Method A: The Classic Condensation (Paal-Knorr Type)

This is the industrial standard for generating the pyridazine core. It relies on the condensation of a 1,4-dicarbonyl compound with hydrazine.[1][6]

Mechanism:

-

Nucleophilic attack of hydrazine on one carbonyl.

-

Formation of a hydrazone intermediate.

-

Intramolecular attack on the second carbonyl (cyclization).

-

Oxidation (aromatization) if the starting material was saturated.

Protocol 1: Synthesis of 3,6-Diphenylpyridazine

-

Reagents: 1,2-Dibenzoylethane (10 mmol), Hydrazine hydrate (15 mmol), Acetic acid (solvent/catalyst).

-

Step 1: Dissolve 1,2-dibenzoylethane in 20 mL glacial acetic acid.

-

Step 2: Add hydrazine hydrate dropwise at room temperature.

-

Step 3: Reflux at 110°C for 3 hours. The reaction is driven by the thermodynamic stability of the forming heterocyclic ring.

-

Step 4: Cool to room temperature. The product usually precipitates.

-

Step 5: Filter and recrystallize from ethanol.

-

Validation: 1H NMR will show the disappearance of the ethylene bridge protons (approx 3.4 ppm) and the appearance of the aromatic pyridazine singlet (approx 7.9 ppm).

Method B: Inverse Electron Demand Diels-Alder (IEDDA)

This is the modern standard for bioorthogonal chemistry and library synthesis. It involves the reaction of an electron-deficient tetrazine with a strained alkene or alkyne.

Why use this? It is "Click Chemistry"—fast, high-yielding, and requires no catalyst. It releases Nitrogen gas (

Protocol 2: Pyridazine Synthesis via Tetrazine-Alkyne Ligation

-

Reagents: 3,6-Di-2-pyridyl-1,2,4,5-tetrazine (1.0 eq), Phenylacetylene (1.2 eq), Chloroform (solvent).

-

Step 1: Dissolve the tetrazine (pink/red solution) in Chloroform.

-

Step 2: Add Phenylacetylene.

-

Step 3: Stir at room temperature.

-

Observation: The reaction is self-indicating. The intense pink color of the tetrazine fades to yellow/colorless as the pyridazine forms and

is released. -

Purification: Flash chromatography (often minimal required due to quantitative conversion).

Visualization: The IEDDA Pathway

Figure 2: The Inverse Electron Demand Diels-Alder (IEDDA) mechanism, utilizing the irreversible release of nitrogen gas to drive pyridazine formation.

Part 4: Mechanistic Case Study - Hydralazine

Understanding the mechanism of the first pyridazine drug is essential for understanding the scaffold's biological potential. Hydralazine acts as a direct vasodilator.[2][3][4][7]

The Pathway:

-

Hydralazine enters vascular smooth muscle cells.

-

It interferes with the IP3 (Inositol Trisphosphate) signaling pathway.[4][5]

-

This inhibition prevents the release of Calcium (

) from the Sarcoplasmic Reticulum.[4][5] -

Low intracellular

prevents Actin-Myosin cross-bridging.

Visualization: Hydralazine Mechanism

Figure 3: Pharmacological cascade of Hydralazine-induced vasodilation.

References

-

Täuber, E. (1895). "Ueber das Pyridazin." Berichte der deutschen chemischen Gesellschaft, 28(1), 451-456.

-

FDA Label. (1953/2022). "Apresoline (Hydralazine Hydrochloride) Prescribing Information." U.S. Food and Drug Administration.[8]

-

Wrobel, T. M., et al. (2016). "Fusion of the Pyridazine Ring: A Review on the Synthesis and Biological Importance." Current Organic Chemistry.

-

Oliveira, B. L., et al. (2017).[9] "The Inverse Electron Demand Diels–Alder Reaction in Radiochemistry and Molecular Imaging." Chemical Society Reviews.

-

Meanwell, N. A. (2023).[9][10][11] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. ghsupplychain.org [ghsupplychain.org]

- 3. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydralazine - Wikipedia [en.wikipedia.org]

- 5. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 6. A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openanesthesia.org [openanesthesia.org]

- 8. scribd.com [scribd.com]

- 9. blumberginstitute.org [blumberginstitute.org]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Reactivity of the Chloropyridazine Core

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The 1,2-Diazine Advantage

The chloropyridazine core represents a distinct class of electron-deficient heterocycles characterized by the adjacent nitrogen atoms (1,2-diazine) within the aromatic ring. Unlike pyridine or pyrimidine, the pyridazine core possesses a unique dipole moment and electronic distribution that renders it highly susceptible to nucleophilic attack while offering specific handles for regioselective functionalization.

For drug development professionals, the chloropyridazine scaffold is not merely a structural spacer but a "privileged structure" capable of modulating physicochemical properties such as aqueous solubility (

Electronic Structure & Reactivity Profile

The reactivity of chloropyridazines is dominated by the strong electron-withdrawing nature of the 1,2-diazine system.

-

-Deficiency: The ring is significantly more

-

Nitrogen Lone Pairs: The adjacent nitrogen lone pairs create a repulsion effect (alpha-effect), which influences the basicity (

for pyridazine) and metal coordination ability. -

LUMO Availability: The Lowest Unoccupied Molecular Orbital (LUMO) is low-lying, facilitating the addition of nucleophiles and oxidative addition of low-valent metal catalysts (

).

Comparative Reactivity Landscape

| Reaction Class | Primary Site(s) | Key Driver |

| C3 / C6 | Stabilization of Meisenheimer complex by adjacent N. | |

| Pd-Catalysis | C-Cl Bond | Bond Dissociation Energy (BDE) & Oxidative Addition. |

| Lithiation | C4 / C5 | Directed Ortho Metalation (DoM) by Cl or N-complexation. |

| Radical (Minisci) | C4 / C5 | Nucleophilic radical attack on protonated heterocycle. |

Nucleophilic Aromatic Substitution ( )

The most ubiquitous transformation for chloropyridazines is

Mechanistic Logic & Regioselectivity

In 3,6-dichloropyridazine , the two chlorine atoms are chemically equivalent. However, once the first substitution occurs, the electronic symmetry is broken.

-

Monosubstitution: Readily achieved with stoichiometric control.

-

Disubstitution: Requires higher temperatures or stronger nucleophiles due to the electron-donating effect of the first introduced nucleophile (e.g., an amino or alkoxy group) deactivating the ring.

In 3,4,5-trichloropyridazine , regioselectivity becomes critical.

-

C4/C5 vs. C3/C6: The positions alpha to the nitrogen (C3/C6) are generally more activated for nucleophilic attack than the beta positions (C4/C5) due to superior resonance stabilization of the negative charge on the nitrogen atoms in the intermediate.

-

Outcome: Nucleophiles preferentially attack C3 or C6 over C4/C5.

Validated Protocol: Amination

Objective: Synthesis of 3-amino-6-chloropyridazine derivatives.

Reagents:

-

Substrate: 3,6-Dichloropyridazine (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.1 equiv)

-

Base:

(2.0 equiv) or -

Solvent: DMF, DMSO, or n-Butanol (for high temp)

Step-by-Step Methodology:

-

Preparation: Dissolve 3,6-dichloropyridazine in anhydrous DMF (0.5 M concentration).

-

Addition: Add

followed by the amine dropwise at room temperature. -

Reaction:

-

Reactive Amines (e.g., pyrrolidine): Stir at RT for 2–4 hours.

-

Less Reactive Amines (e.g., anilines): Heat to 80–100°C for 6–12 hours.

-

-

Workup: Pour the reaction mixture into ice-water (10x volume). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

, and concentrate. -

Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

Transition Metal Catalyzed Cross-Couplings

Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) are essential for building carbon frameworks. However, the pyridazine nitrogens can coordinate to

Catalyst & Ligand Selection

-

Catalyst Poisoning: The "N-N" motif is a competent chelator.

-

Solution: Use high-activity catalyst systems or bulky, electron-rich phosphine ligands that outcompete the substrate for Pd binding.

-

Suzuki:

or -

Buchwald:

with Xantphos or BINAP is highly effective. The wide bite angle of Xantphos promotes reductive elimination.

-

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 3-chloropyridazine with an arylboronic acid.

Reagents:

-

Substrate: 3-Chloropyridazine derivative (1.0 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(aqueous) (3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with the chloropyridazine, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane and

via syringe. -

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for consumption of chloride.

-

Scavenging: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

-

Workup: Wash filtrate with water and brine. Dry organic layer (

). -

Purification: Silica gel chromatography. Note: Pyridazines are polar; use gradients up to 10% MeOH/DCM if necessary.

Directed Metalation & Functionalization

Lithiation offers a complementary regioselectivity to

Ortho-Lithiation Logic

While

-

3-Chloropyridazine: Treatment with Lithium Diisopropylamide (LDA) at -78°C results in lithiation at C4 (ortho to the chlorine).

-

Mechanism: The chlorine atom acts as a Directing Group (DG) via inductive acidification of the adjacent proton. The resulting species (3-chloro-4-lithiopyridazine) can be trapped with electrophiles (aldehydes,

, DMF).

Visualization of Reactivity Pathways

Figure 1: Divergent reactivity pathways for the 3,6-dichloropyridazine core. Note the orthogonality between

Applications in Drug Discovery

The chloropyridazine core acts as a versatile bioisostere.

-

Solubility: The pyridine-like nitrogen improves aqueous solubility compared to phenyl rings.

-

Metabolic Stability: The electron-deficient ring is generally resistant to oxidative metabolism (CYP450).

-

Case Study (PARP Inhibitors): Chloropyridazine hybrids have been synthesized as PARP-1 inhibitors, utilizing the scaffold to orient binding elements within the enzyme pocket [1].

Quantitative Data: Reactivity Comparison

| Substrate | Relative | Primary Regioisomer |

| 2-Chloropyrimidine | 100 (Fastest) | C2 |

| 4-Chloropyrimidine | ~80 | C4 |

| 3-Chloropyridazine | ~60 | C3 |

| 2-Chloropyridine | 1 (Slowest) | C2 |

Table 1: Relative reactivity rates of diazines and pyridines in

References

-

Abdelrahman, N. A., et al. "Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition." RSC Medicinal Chemistry, 2024. Link

- Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (General Reactivity Principles).

- Turck, A., et al. "Metalation of Diazines. XI. Directed Ortho-Lithiation of Chloropyridazines." Tetrahedron, 1993.

-

Gribble, G. W., & Saulnier, M. G. "Regioselective ortho-lithiation of halopyridines." Tetrahedron Letters, 1980. Link (Analogous chemistry for pyridine/diazine comparison).

-

Dundon, B., et al. "Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Moieties." Heterocycles, 2025. Link

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to Emerging Research Areas for Substituted Pyridazines

Foreword

The pyridazine ring, a 1,2-diazine heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen bonding capacity, and its ability to serve as a less lipophilic bioisostere for the ubiquitous phenyl ring—make it an invaluable component in modern drug design.[3][4][5] The inherent polarity and π-deficient character of the pyridazine nucleus allow for fine-tuning of a molecule's pharmacokinetic profile, often improving solubility and metabolic stability while mitigating off-target effects like hERG channel interactions.[3] This guide provides an in-depth exploration of the most promising research avenues for substituted pyridazines, moving beyond established applications to illuminate novel therapeutic targets and innovative chemical strategies for researchers, scientists, and drug development professionals.

The Synthetic Versatility of the Pyridazine Core: A Foundation for Innovation

The exploration of novel pyridazine derivatives is underpinned by a diverse and adaptable synthetic toolkit. The choice of synthetic strategy is critical, as it dictates the accessible chemical space and the feasibility of library synthesis for structure-activity relationship (SAR) studies.

Foundational Ring Synthesis

The construction of the pyridazine core can be approached through classical or modern methodologies.

-

Classical Condensation: The most traditional route involves the condensation of 1,4-dicarbonyl compounds (or their synthetic equivalents) with hydrazine or its derivatives.[6] While robust, this method can sometimes be limited by the availability of the starting dicarbonyls.

-

Cycloaddition Reactions: Modern synthetic chemistry heavily favors cycloaddition reactions for their efficiency and high degree of control. Reactions such as [4+2] cycloadditions provide a powerful means to construct the pyridazine ring with defined regiochemistry.[7][8] Furthermore, [3+2] and [3+3] cycloadditions are instrumental in building fused pyridazine systems like the medicinally important pyrrolo[1,2-b]pyridazines.[9]

Strategic Functionalization of the Pyridazine Scaffold

For library development, the functionalization of a pre-existing pyridazine ring is often the most versatile approach. Commercially available starting materials like 3,6-dichloropyridazine serve as powerful platforms for diversification.[10]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates SNAr reactions, allowing for the sequential and regioselective introduction of various nucleophiles (amines, alcohols, thiols) at halogenated positions.[10]

-

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig) have revolutionized the synthesis of complex pyridazines.[6][11] These methods enable the formation of C-C, C-N, and C-O bonds, attaching a vast array of substituents to the core. The choice of catalyst, ligand, and reaction conditions is paramount for achieving high yields and preventing side reactions.

-

Direct C-H Activation: An emerging frontier in synthetic chemistry, C-H activation offers a more atom-economical and environmentally benign approach to functionalization, avoiding the need for pre-halogenated substrates.[11][12]

Caption: Mechanism of pyridazine-based kinase inhibitors.

Table 1: Representative Pyridazine-Based Kinase Inhibitors

| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |

| Imidazo[1,2-b]pyridazine | DYRK1A | < 100 nM | [13] |

| Pyridazinone Derivative | VEGFR-2 | ~92% inhibition @ 10 µM | [14] |

| 3,6-Disubstituted Pyridazine | JNK1 | Downregulates gene expression | [15] |

| Imidazo[1,2-b]pyridazine | PIM-1 | Low nanomolar | [16] |

| Pyrazolopyridazine | CDK1/cyclin B | Potent inhibition | [17] |

Beyond Kinases: Novel Anticancer Mechanisms

While kinase inhibition is a major focus, pyridazines are being explored for other anticancer strategies.

-

Metabolic Targets: Compounds targeting aberrant tumor metabolism, such as Glutaminase 1 (GLS1) inhibitors, are a growing area of interest. [1]* Epigenetic Targets: Pyridazine-containing molecules are being developed as inhibitors of bromodomain containing proteins (BRDs), which regulate gene transcription. [1]* Dual-Action Agents: A particularly innovative approach is the design of hybrid molecules with both anticancer and antimicrobial properties. [18]This addresses the high susceptibility of chemotherapy patients to infections, which can promote cancer progression through inflammation. [18]

Core Research Area: Inflammation and Immunology

Chronic inflammation is a driver of numerous diseases, including arthritis, cardiovascular conditions, and neurodegenerative disorders. [19][20]Pyridazine and pyridazinone derivatives are emerging as potent modulators of key inflammatory pathways, often with improved safety profiles compared to traditional NSAIDs. [21][22]

Targeting Key Inflammatory Mediators

-

COX-2 Inhibition: Pyridazinone derivatives have been developed as selective COX-2 inhibitors, offering anti-inflammatory effects with potentially lower gastrointestinal toxicity. [22][23]* Cytokine and Prostanoid Pathways: Research has demonstrated that substituted pyridazines can effectively regulate inflammatory cascades by reducing the production or signaling of key mediators like TNF-α, IL-6, and Thromboxane A2 (TxA2). [19][20]

NLRP3 Inflammasome Inhibition: A New Frontier

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines. [24][25]Dysregulation of the NLRP3 inflammasome is implicated in a wide range of diseases.

-

Therapeutic Potential: Pyridazine-based compounds have been identified as novel and potent NLRP3 inhibitors. [24][26]This opens up exciting therapeutic possibilities for:

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs - Journal of King Saud University - Science [jksus.org]

- 6. Incorporation of pyridazine rings in the structure of functionalized π-conjugated materials - RSC Advances (RSC Publishing) DOI:10.1039/C1RA00207D [pubs.rsc.org]

- 7. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. air.unimi.it [air.unimi.it]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. scispace.com [scispace.com]

- 18. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson’s Disease or Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-6-(phenylsulfanyl)pyridazine: Technical Handling & Safety Guide

[1]

Introduction: The Scaffold & Its Significance

3-Chloro-6-(phenylsulfanyl)pyridazine (also referred to as 3-chloro-6-phenylthiopyridazine) is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive molecules, particularly c-Met inhibitors and other kinase-targeting oncological agents.[1] Its structural utility lies in its bifunctional electrophilicity :

-

The chlorine atom at C3 is activated for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling.[1] -

The phenylsulfanyl group at C6 serves as a masked leaving group; upon oxidation to a sulfone (

), it becomes highly labile, allowing for sequential functionalization of the pyridazine ring.

This guide provides a self-validating safety and handling protocol, moving beyond generic advice to address the specific reactivity and physicochemical hazards of chloropyridazines and aryl sulfides.

Physicochemical Profile & Hazard Identification

While specific Safety Data Sheet (SDS) availability can be limited for research-grade intermediates, the hazard profile is derived from structure-activity relationships (SAR) of the 3-halopyridazine class and thiophenol derivatives.[1]

Table 1: Chemical Identity & Properties

| Property | Detail |

| Chemical Name | 3-Chloro-6-(phenylsulfanyl)pyridazine |

| Synonyms | 3-Chloro-6-phenylthiopyridazine; 3-Chloro-6-(phenylthio)pyridazine |

| Molecular Formula | |

| Molecular Weight | 222.69 g/mol |

| Physical State | Solid (Off-white to yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in water |

| Melting Point | Typically >100°C (Analog 3-Cl-6-Ph is 159-161°C; 3-Cl-6-SMe is solid) |

| CAS Number | Note: Often custom-synthesized.[1][2][3][4][5] Analog 3-Cl-6-(methylthio) is 7145-61-1.[1] |

Hazard Classification (GHS)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315) – Lipophilic nature facilitates dermal absorption.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Pyridazine nitrogen lone pairs are basic/irritating.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory tract irritation.[1]

-

Sensitization: Potential Skin Sensitizer (H317) – Due to the sulfur moiety and potential metabolic activation.[1]

Strategic Handling & Storage Protocols

Engineering Controls

The primary risk during handling is dust inhalation and cross-contamination due to the compound's potency as a drug intermediate.[1]

-

Containment: All weighing of solid material >10 mg must occur inside a certified chemical fume hood or a powder containment balance enclosure .[1]

-

Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Pyridazine powders are often electrostatic, leading to dispersal risks.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) for solid handling; Half-mask respirator with organic vapor/acid gas cartridges (OV/AG) if heating or if thiophenol odors are detected (indicating decomposition).[1]

-

Dermal: Double-gloving is mandatory.[1]

-

Ocular: Chemical splash goggles.[1] Face shield required if performing reactions >5g involving heat.[1]

Storage & Stability[1]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1]

-

Incompatibility: Keep away from strong oxidizing agents (e.g., mCPBA,

) unless intentional oxidation is planned.

Synthetic Utility & Reaction Safety[1]

The value of 3-Chloro-6-(phenylsulfanyl)pyridazine lies in its orthogonal reactivity.[1] The diagram below illustrates the decision pathways for synthesis and derivatization.

Diagram 1: Reactivity & Handling Workflow

Caption: Synthetic workflow showing the generation of the scaffold and its two primary divergent pathways: direct displacement (Path A) or activation via oxidation (Path B).

Synthesis: The Monosubstitution Challenge

Protocol: Reaction of 3,6-dichloropyridazine with thiophenol (1.0 equiv) and base (

-

Risk: Over-reaction to the bis-sulfide is possible.[1]

-

Control: Maintain temperature <0°C during addition. Use stoichiometric control strictly.

-

Safety Note: Thiophenol is highly toxic and malodorous.[1] All waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual thiols before disposal.[1]

Downstream Reactivity[1]

- at C3 (Chlorine displacement):

-

Oxidation to Sulfone:

-

Treating the scaffold with mCPBA or Oxone converts the sulfide to a sulfone.[1]

-

Warning: This reaction is exothermic.[1] The resulting sulfone is a much more reactive electrophile than the chloride.[1] Handle the sulfone with extreme caution as it is a potent alkylating/arylating agent (sensitizer).[1]

-

Emergency Response & Waste Disposal

Diagram 2: Emergency Decision Matrix

Caption: Immediate response protocols for spills and exposure. Note the prohibition of ethanol for skin washing.

Waste Management[1]

-

Aqueous Waste: Do not discharge to sewer. Collect in "Aqueous Toxic" streams.[1]

-

Thiol/Sulfide Waste: Any mother liquors from the synthesis (containing thiophenol) must be quenched with 5-10% sodium hypochlorite (bleach) to oxidize the odoriferous and toxic thiols to sulfonates before disposal.[1]

-

Solid Waste: Incineration is the only acceptable disposal method for halogenated nitrogen heterocycles.[1]

References

-

ChemicalBook. (2025).[1][7][8] 3,6-Dichloropyridazine Synthesis and Reactions. Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. (2025).[1] 3-Chloro-6-phenylpyridazine Compound Summary (Analog Data). Retrieved from [1]

-

Sherif, M. H., et al. (2010).[9] Chemical Studies on 3,6-Dichloropyridazine.[1][2][3][4][8][10][11][12] Journal of American Science, 6(11), 570-574.[9] Retrieved from

-

Parrot, I., et al. (1999).[9] Resin-bound thiophenols as SNAr-labile linkers: application to the solid phase synthesis of aminopyridazines.[1][12][13] Tetrahedron Letters, 40(45), 7975-7978. (Foundational synthesis method).[1][8]

-

Fisher Scientific. (2023).[1] Safety Data Sheet: 3-Chloro-6-methylpyridazine (Analog Safety).[1] Retrieved from [1]

Sources

- 1. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 4. rjptonline.org [rjptonline.org]

- 5. fishersci.pt [fishersci.pt]

- 6. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine [mdpi.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 9. jofamericanscience.org [jofamericanscience.org]

- 10. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Chloro-6-(phenylsulfanyl)pyridazine

Abstract

This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions on 3-chloro-6-(phenylsulfanyl)pyridazine . While pyridazines are privileged scaffolds in oncology and neuropharmacology, the presence of the phenylsulfanyl (thioether) moiety at the C6 position presents a dual challenge: electronic deactivation of the C3-chloride and potential catalyst poisoning via soft S-Pd coordination. This note provides a mechanistic analysis, a robust "Standard Protocol" using conventional catalysts, and a "High-Efficiency Protocol" utilizing Buchwald precatalysts for challenging substrates.

Introduction & Mechanistic Analysis[1]

The Substrate: 3-Chloro-6-(phenylsulfanyl)pyridazine

The pyridazine core is electron-deficient (π-deficient), making the C3-chlorine highly activated for oxidative addition to Pd(0), typically superior to chloropyridines. However, the 6-phenylsulfanyl (-SPh) group introduces complexity:

-

Electronic Effect: The sulfur atom acts as a resonance donor (+R), pushing electron density into the pyridazine ring. This slightly increases the electron density at C3, potentially raising the activation energy for the oxidative addition of the C-Cl bond compared to 3,6-dichloropyridazine.

-

Catalyst Interaction: Thioethers are "soft" Lewis bases. They can compete with phosphine ligands for coordination sites on the "soft" Pd(II) intermediates, leading to the formation of stable, inactive Pd-S complexes (catalyst resting states) that stall the catalytic cycle.

Strategic Considerations

To overcome sulfur interference, the protocol must ensure:

-

Ligand Dominance: Use of electron-rich, bulky phosphines (e.g., SPhos, XPhos) that bind Pd more strongly than the thioether sulfur.

-

Base Selection: Stronger bases (e.g.,

) often facilitate faster transmetallation, outcompeting decomposition pathways.

Reaction Visualization

Catalytic Pathway & Interference

The following diagram illustrates the standard catalytic cycle and the specific off-cycle inhibitory pathway caused by the sulfur substituent.

Figure 1: Catalytic cycle showing the oxidative addition of the chloropyridazine and the potential off-cycle trap (red) caused by the phenylsulfanyl group.

Experimental Protocols

Method A: Cost-Effective (Standard Substrates)

Recommended for coupling with electron-poor or neutral aryl boronic acids where high catalyst loading is acceptable.

Reagents:

-

Substrate: 3-Chloro-6-(phenylsulfanyl)pyridazine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(Tetrakis) -

Base:

(2.0 M aqueous)[1] -

Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (4:1 ratio)

Procedure:

-

Setup: Charge a reaction vial with the chloropyridazine (1.0 mmol, 222 mg), arylboronic acid (1.2 mmol), and

(5 mol%, 58 mg). -

Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed DME (4 mL) and Ethanol (1 mL).

-

Base Addition: Add degassed 2.0 M

(1 mL). -

Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS.[2]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.

Method B: High-Efficiency (Challenging/Steric Substrates)

Recommended for sterically hindered boronic acids or if Method A fails due to sulfur poisoning.

Reagents:

-

Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II))

-

Base:

(3.0 equiv, solid or 0.5M aq) -

Solvent: 1,4-Dioxane / Water (9:1)

Procedure:

-

Setup: Charge vial with substrate (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G2 (2 mol%), and

(3.0 equiv). -

Solvent: Add Dioxane/Water (9:1, 0.2 M concentration).

-

Reaction: Heat to 80°C for 2 hours. (Buchwald precatalysts activate rapidly).

-

Note: The bulky XPhos ligand creates a "protective shell" around the Pd center, preventing the thioether sulfur from binding and deactivating the catalyst.

Optimization & Troubleshooting Guide

Use the following logic tree to determine the best parameters for your specific coupling partner.

Figure 2: Decision matrix for protocol selection based on boronic acid electronics and sterics.

Quantitative Comparison of Conditions

| Variable | Method A (Standard) | Method B (Advanced) | Rationale |

| Catalyst | XPhos Pd G2 | XPhos prevents S-poisoning via steric bulk. | |

| Base | Phosphate is more basic, aiding transmetallation. | ||

| Solvent | DME/EtOH | Dioxane | Dioxane allows higher temps; EtOH aids solubility. |

| Temp | 85°C | 80-100°C | Higher temp overcomes activation energy barrier. |

| Yield | 40-65% (Typical) | 75-95% (Typical) | Method B is superior for heteroaryl couplings. |

Safety & Handling

-

3-Chloro-6-(phenylsulfanyl)pyridazine: Likely a skin and eye irritant. Handle in a fume hood.

-

Palladium Catalysts: Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.

-

Solvents: DME is a suspected teratogen. Use Dioxane/Water as a greener alternative where possible, though Dioxane is also a carcinogen (Class 1B).

References

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. Source: MDPI (Molecules), 2018. Context: Demonstrates Suzuki coupling on 3-bromo-6-(thiophen-2-yl)pyridazine, establishing the viability of coupling in the presence of sulfur-heterocycles using Pd(PPh3)4.[1] URL:[Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: NIH / Journal of Organic Chemistry. Context: Validates the use of XPhos and SPhos ligands to overcome inhibitory effects in nitrogen/sulfur-rich heterocycles. URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Moieties. Source: Synlett / ResearchGate. Context: Comprehensive review of reactivity trends in chloropyridazines. URL:[Link]

-

Suzuki Coupling Reaction: Catalyst & Ligand Guide. Source: Organic Chemistry Portal.[3] Context: General reference for ligand selection (SPhos/XPhos) and base compatibility (

). URL:[Link]

Sources

- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]

- 3. Pyridazine synthesis [organic-chemistry.org]

Introduction: The Pyridazine Scaffold and the Strategic Value of 3-Chloro-6-(phenylsulfanyl)pyridazine

An In-Depth Guide to the Synthetic Derivatization of 3-Chloro-6-(phenylsulfanyl)pyridazine for Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3][4][5] The unique electronic properties of the pyridazine ring make it a versatile template for designing novel therapeutic agents.

This application note provides a detailed experimental guide for the chemical derivatization of 3-Chloro-6-(phenylsulfanyl)pyridazine, a key intermediate for building diverse molecular libraries. The strategic placement of a phenylsulfanyl group at the 6-position and a reactive chlorine atom at the 3-position allows for selective and efficient modification. The chlorine atom serves as an excellent leaving group, enabling a variety of synthetic transformations. We will explore three powerful and widely used methodologies for its derivatization:

-

Nucleophilic Aromatic Substitution (SNAr): A classical and direct method for introducing a range of nucleophiles.

-

Suzuki-Miyaura Cross-Coupling: A robust palladium-catalyzed reaction for forming new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: A state-of-the-art palladium-catalyzed method for creating carbon-nitrogen bonds with high efficiency and scope.[6][7]

This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to empower effective and reproducible synthesis.

Core Chemical Principles: Activating the C-3 Position

The reactivity of the chlorine atom at the C-3 position of the pyridazine ring is significantly enhanced by the electron-withdrawing nature of the adjacent ring nitrogens. This polarization creates an electron-deficient carbon center, making it susceptible to attack by nucleophiles (in SNAr reactions) and facilitating the oxidative addition step in palladium-catalyzed cross-coupling cycles. Understanding these principles is crucial for optimizing reaction conditions and troubleshooting potential issues.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes for derivatizing the 3-Chloro-6-(phenylsulfanyl)pyridazine core.

Caption: Synthetic derivatization routes from the core intermediate.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the direct displacement of the chloride with an amine nucleophile. It is a fundamental method, particularly effective for electron-rich amines or when palladium catalysis is undesirable.

Rationale

The electron-deficient nature of the pyridazine ring facilitates the addition-elimination mechanism of SNAr. A base is often required to deprotonate the incoming nucleophile (if it's an amine or alcohol) or to scavenge the HCl byproduct, driving the reaction to completion. The choice of solvent is critical; polar aprotic solvents like DMSO or DMF can accelerate the reaction by stabilizing the charged intermediate (Meisenheimer complex).

Materials and Reagents

-

Starting Material: 3-Chloro-6-(phenylsulfanyl)pyridazine

-

Nucleophile: e.g., Morpholine (or other primary/secondary amine)

-

Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, standard work-up and purification glassware.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add 3-Chloro-6-(phenylsulfanyl)pyridazine (1.0 eq).

-

Addition of Reagents: Add the amine nucleophile (e.g., morpholine, 1.2 eq) and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add the solvent (DMSO) to create a concentration of approximately 0.1-0.5 M.

-

Reaction Conditions: Equip the flask with a condenser and heat the mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker of ice-water. A precipitate of the product should form.

-

Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.

Data Summary Table for SNAr

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Morpholine | K₂CO₃ | DMSO | 100 | 8 |

| Aniline | TEA | DMF | 120 | 16 |

| Sodium Methoxide | N/A | Methanol | 65 (Reflux) | 4 |

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed synthesis of a C-C bond between the pyridazine core and an aryl boronic acid. It is an exceptionally versatile method for introducing diverse aromatic and heteroaromatic moieties.[8][9]

Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a Pd(0) species.[10] The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridazine.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

An inert atmosphere is crucial because oxygen can oxidize and deactivate the Pd(0) catalyst.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials and Reagents

-

Starting Material: 3-Chloro-6-(phenylsulfanyl)pyridazine

-

Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand.

-

Base: Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)

-

Solvent: 1,2-Dimethoxyethane (DME) and water, or Toluene and water.

-

Equipment: Schlenk flask or similar reaction vessel for inert atmosphere, inert gas line (Nitrogen or Argon), magnetic stirrer, heating mantle, condenser.

Step-by-Step Procedure

-

Reaction Setup: In a Schlenk flask, combine 3-Chloro-6-(phenylsulfanyl)pyridazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., Na₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvent mixture (e.g., DME/water 4:1) via syringe.

-

Reaction Conditions: Heat the mixture to 80-90 °C under the inert atmosphere with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS until completion (typically 6-18 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Data Summary Table for Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/H₂O | 85 |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 |

| Phenylboronic acid | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 |

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a modern and highly efficient method for C-N bond formation using a palladium catalyst with specialized phosphine ligands. It is often superior to SNAr for less reactive amines or when milder conditions are required.[6][11]

Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle.[12] The key difference lies in the nucleophile. A strong, non-nucleophilic base (like sodium tert-butoxide) is used to deprotonate the amine after it coordinates to the palladium center, forming a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the catalyst. The choice of phosphine ligand is critical and is tailored to the specific substrates to promote the catalytic cycle and prevent side reactions.

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Materials and Reagents

-

Starting Material: 3-Chloro-6-(phenylsulfanyl)pyridazine

-

Coupling Partner: Primary or secondary amine (e.g., piperidine)

-

Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂]

-

Ligand: A specialized phosphine ligand (e.g., Xantphos, RuPhos, or SPhos)

-

Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Solvent: Anhydrous, degassed Toluene or Dioxane

-

Equipment: Schlenk flask or oven-dried vial with a screw cap, inert gas line, magnetic stirrer, heating block.

Step-by-Step Procedure

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the catalyst precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and the phosphine ligand (0.02-0.04 eq).

-

Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 eq) and 3-Chloro-6-(phenylsulfanyl)pyridazine (1.0 eq).

-

Inert Atmosphere: Briefly evacuate and backfill the flask with inert gas.

-

Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 eq) via syringe.

-

Reaction Conditions: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-12 hours.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude material using silica gel column chromatography.

Data Summary Table for Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) |

| Piperidine | Pd₂(dba)₃ (1%) + Xantphos (2%) | NaOt-Bu | Toluene | 100 |

| Benzylamine | Pd(OAc)₂ (2%) + RuPhos (4%) | LHMDS | Dioxane | 110 |

| 4-Fluoroaniline | Pd₂(dba)₃ (2%) + BrettPhos (4%) | K₃PO₄ | t-BuOH | 100 |

Conclusion and Outlook

The derivatization of 3-Chloro-6-(phenylsulfanyl)pyridazine offers a gateway to a vast chemical space of novel pyridazine analogues. The three distinct protocols presented here—Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination—provide a powerful and complementary toolkit for medicinal chemists. By understanding the principles behind each method and carefully following these validated procedures, researchers can efficiently generate libraries of compounds for screening and lead optimization, accelerating the journey of drug discovery.

References

-

Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (2019). SAR Publication. [Link]

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). IJCRT.org. [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

-

An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (2026). Bentham Science Publishers. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

Pyridazine Derivatives. (2003). HETEROCYCLES. [Link]

-

6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023). MDPI. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Synthesis of pyridazines. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

-

Buchwald-Hartwig Amination Reaction. (2021). YouTube. [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate. [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

-

3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. (2010). PubMed Central. [Link]

-

Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. (2002). PubMed. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. ijcrt.org [ijcrt.org]

- 3. rjptonline.org [rjptonline.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Application of 3-Chloro-6-(phenylsulfanyl)pyridazine in Kinase Inhibitor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Motif in Kinase Inhibition

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3] The unique electronic properties of the pyridazine ring, including its ability to act as a hydrogen bond acceptor and its influence on the overall physicochemical properties of a molecule, make it an attractive core for developing drugs that target the ATP-binding site of various kinases.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[6]

This technical guide focuses on the application of a specific pyridazine derivative, 3-Chloro-6-(phenylsulfanyl)pyridazine , as a versatile building block in the synthesis of novel kinase inhibitors. We will explore its synthetic utility, the strategic importance of its functional groups, and provide detailed protocols for its incorporation into potential therapeutic agents.

The Strategic Importance of 3-Chloro-6-(phenylsulfanyl)pyridazine

The structure of 3-Chloro-6-(phenylsulfanyl)pyridazine offers two key points of diversification, making it a valuable starting material for the construction of kinase inhibitor libraries.

-

The 3-Chloro Position: The chlorine atom at the 3-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine, alcohol, and other nucleophilic fragments, which are crucial for establishing key interactions with the hinge region of the kinase ATP-binding pocket.[7]

-

The 6-Phenylsulfanyl Group: The phenylsulfanyl moiety at the 6-position can serve multiple purposes. It can act as a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions within the kinase active site. Alternatively, the sulfur atom can be oxidized to a sulfoxide or sulfone, modulating the electronic and steric properties of the molecule and potentially forming additional hydrogen bonds. Furthermore, the entire phenylsulfanyl group can be viewed as a placeholder for further functionalization through cross-coupling reactions or as a bioisosteric replacement for other aryl or heteroaryl groups.[3]

The combination of these two functionalities on a stable pyridazine core provides a robust platform for generating a diverse range of kinase inhibitor candidates.

Synthesis of the Core Intermediate: 3-Chloro-6-(phenylsulfanyl)pyridazine

The starting material, 3-Chloro-6-(phenylsulfanyl)pyridazine, can be synthesized from commercially available precursors. A common route involves the reaction of 3,6-dichloropyridazine with thiophenol.

Protocol 1: Synthesis of 3-Chloro-6-(phenylsulfanyl)pyridazine

Reaction Scheme:

Synthetic workflow for 3-Chloro-6-(phenylsulfanyl)pyridazine.

Materials:

-

3,6-Dichloropyridazine

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Slowly add thiophenol (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Chloro-6-(phenylsulfanyl)pyridazine.

Application in the Synthesis of Kinase Inhibitors

The utility of 3-Chloro-6-(phenylsulfanyl)pyridazine is best demonstrated through its application in the synthesis of kinase inhibitors targeting key cancer-related pathways. Below are representative protocols for the synthesis of hypothetical inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and c-Met, based on established pyridazine chemistry.[6][8]

Application Example 1: Synthesis of a CDK2 Inhibitor Candidate

CDK2 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[6][9] The following protocol outlines the synthesis of a potential CDK2 inhibitor via a nucleophilic aromatic substitution reaction.

Synthetic pathway to a potential CDK2 inhibitor.

Materials:

-

3-Chloro-6-(phenylsulfanyl)pyridazine

-

2-Aminopyrimidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask, add 3-Chloro-6-(phenylsulfanyl)pyridazine (1.0 eq), 2-aminopyrimidine (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane and Pd₂(dba)₃ (0.05 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours under an argon atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

Rationale for Experimental Choices: The use of a palladium catalyst with a specialized ligand like Xantphos is crucial for facilitating the C-N bond formation in the Buchwald-Hartwig amination, a powerful tool for constructing the key amine linkage found in many kinase inhibitors. Cesium carbonate is a strong base necessary for the catalytic cycle.

Application Example 2: Synthesis of a c-Met Inhibitor Candidate

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis.[8] The following protocol illustrates a Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl ring, a common feature in c-Met inhibitors.

Synthetic pathway to a potential c-Met inhibitor.

Materials:

-

3-Chloro-6-(phenylsulfanyl)pyridazine

-

(3-Methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-Chloro-6-(phenylsulfanyl)pyridazine (1.0 eq) and (3-methoxyphenyl)boronic acid (1.5 eq) in a mixture of DME and water (4:1).

-

Add sodium carbonate (2.0 eq) to the solution.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 80-90 °C for 8-12 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture, and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 3-aryl-6-(phenylsulfanyl)pyridazine.

Rationale for Experimental Choices: The Suzuki-Miyaura reaction is a highly versatile and widely used method for C-C bond formation.[10] The choice of Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base is a standard and effective combination for this type of coupling. The DME/water solvent system is commonly used to ensure the solubility of both the organic and inorganic reagents.

Data Summary and Biological Evaluation